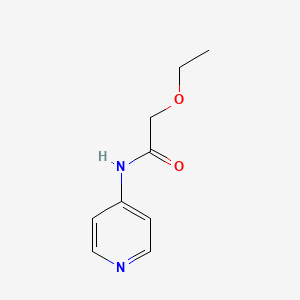
(1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol is an organic compound that features a bromine atom, a trimethylsilyl group, and a hydroxyl group attached to a butenyl chain. This compound is of interest in organic synthesis due to its unique structure and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol can be achieved through several methods. One common approach involves the bromination of a suitable precursor, such as 3-methyl-1-(trimethylsilyl)but-2-en-1-ol, using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the double bond into a single bond using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Substitution: Formation of 3-methyl-1-(trimethylsilyl)but-2-en-1-ol derivatives.
Oxidation: Formation of 2-bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one.
Reduction: Formation of 2-bromo-3-methyl-1-(trimethylsilyl)butane.
Wissenschaftliche Forschungsanwendungen
(1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.
Material Science: May be used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-2-Bromo-3-methylbut-2-en-1-ol: Lacks the trimethylsilyl group.
(1S)-2-Bromo-3-methyl-1-(trimethylsilyl)butane: Lacks the double bond.
(1S)-2-Chloro-3-methyl-1-(trimethylsilyl)but-2-en-1-ol: Has a chlorine atom instead of a bromine atom.
Uniqueness
(1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol is unique due to the presence of both a bromine atom and a trimethylsilyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
646501-15-7 |
|---|---|
Molekularformel |
C8H17BrOSi |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
(1S)-2-bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol |
InChI |
InChI=1S/C8H17BrOSi/c1-6(2)7(9)8(10)11(3,4)5/h8,10H,1-5H3/t8-/m0/s1 |
InChI-Schlüssel |
ADKZYYSVHLLXPN-QMMMGPOBSA-N |
Isomerische SMILES |
CC(=C([C@@H](O)[Si](C)(C)C)Br)C |
Kanonische SMILES |
CC(=C(C(O)[Si](C)(C)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane](/img/structure/B15167979.png)

![1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B15167984.png)

![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)




![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)
![N-[(Pyrrolidin-1-yl)methyl]urea](/img/structure/B15168035.png)

![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)
